(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine
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Overview
Description
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is an aliphatic tertiary amine that forms a quadridentate ligand. It is a hexamethyl derivative of (2-aminoethyl)amine and is known for its use in atom transfer radical polymerization (ATRP). This compound is also referred to as tris[2-(dimethylamino)ethyl]amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized by a modification of Ristempart’s synthesis. The process involves the reaction of (2-aminoethyl)amine with formaldehyde and formic acid, followed by methylation using methyl iodide .
Industrial Production Methods
In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in atom transfer radical polymerization (ATRP) to create telechelic polymers.
Biology: The compound’s ability to form stable complexes makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine involves its ability to form stable complexes with metal ions. This property is utilized in atom transfer radical polymerization (ATRP), where the compound acts as a ligand to stabilize the transition metal catalyst. The formation of these complexes facilitates the transfer of radicals, enabling controlled polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Another aliphatic amine used in similar applications but lacks the dimethylamino groups.
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar coordination properties but different steric and electronic effects.
N,N-Dimethylethylenediamine: Similar structure but with fewer amino groups.
Uniqueness
(2-aminoethyl)[2-(dimethylamino)ethyl]ethylamine is unique due to its hexamethyl derivative structure, which provides enhanced stability and coordination properties. This makes it particularly effective in applications such as ATRP, where stable and efficient ligand formation is crucial .
Properties
CAS No. |
1211476-71-9 |
---|---|
Molecular Formula |
C8H21N3 |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N'-ethylethane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-4-11(6-5-9)8-7-10(2)3/h4-9H2,1-3H3 |
InChI Key |
SBKPHHOZJGYJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CCN(C)C |
Purity |
95 |
Origin of Product |
United States |
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